molecular formula C12H15NO4 B12594012 N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide CAS No. 650628-80-1

N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide

Cat. No.: B12594012
CAS No.: 650628-80-1
M. Wt: 237.25 g/mol
InChI Key: WYNOIRRIYZFXLC-UHFFFAOYSA-N
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Description

N-[4-(1,3-Dioxolan-2-yl)phenyl]-2-methoxyacetamide (CAS 650628-80-1, C₁₂H₁₅NO₄) is an acetamide derivative featuring a 1,3-dioxolan-2-yl group attached to the para position of a phenyl ring and a methoxyacetamide side chain. The 1,3-dioxolan moiety, a five-membered cyclic ether, enhances solubility in polar solvents compared to purely aromatic analogs, while the methoxy group modulates electronic properties.

Properties

CAS No.

650628-80-1

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide

InChI

InChI=1S/C12H15NO4/c1-15-8-11(14)13-10-4-2-9(3-5-10)12-16-6-7-17-12/h2-5,12H,6-8H2,1H3,(H,13,14)

InChI Key

WYNOIRRIYZFXLC-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)C2OCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketalization of ketones with ethylene glycol . The phenyl group is then introduced via a substitution reaction, followed by the attachment of the methoxyacetamide group through an amide formation reaction.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of eco-friendly reductants such as glucose in alkaline medium has been explored to minimize environmental impact .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride, zinc in acidic medium, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products:

    Oxidation: Dioxane derivatives.

    Reduction: Amino or hydroxyl derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.

Mechanism of Action

The mechanism of action of N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . Additionally, the phenyl and methoxyacetamide groups may interact with biological targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to acetamides with diverse substituents, including halogenated phenyl groups, heterocycles, and sulfonamide linkages. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Application Key Properties Reference
N-[4-(1,3-Dioxolan-2-yl)phenyl]-2-methoxyacetamide C₁₂H₁₅NO₄ 1,3-Dioxolan, methoxy Undisclosed Moderate solubility, stable
Alachlor C₁₄H₂₀ClNO₂ 2-Chloro, methoxymethyl Herbicide Lipophilic, soil-active
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 3,4-Dichlorophenyl, thiazole Antimicrobial Crystalline, hydrogen-bonded
N-{4-[(3,4-Dichloro-6-fluoro-phenyl)amino]-quinazolin-6-yl}-2-methoxyacetamide C₁₇H₁₂Cl₂FN₃O₂ Quinazoline, dichlorofluoro-phenyl Kinase inhibition High binding affinity
2-(2-Methoxyphenoxy)-N-[4-(5-methylisoxazol-3-ylsulfamoyl)phenyl]acetamide C₂₀H₂₀N₂O₆S Isoxazole sulfonamide Anti-inflammatory Bioavailability

Physicochemical Properties

  • Solubility : The dioxolan group improves aqueous solubility compared to alachlor’s lipophilic 2-chloro substituent.
  • Stability : Thiazol-2-yl acetamide exhibits high thermal stability (M.P. 459–461 K) due to rigid hydrogen-bonded dimers, whereas the target compound’s cyclic ether may confer hydrolytic stability .

Research Findings and Implications

  • Crystallography : Thiazol-2-yl acetamides form R₂²(8) hydrogen-bonded dimers, enhancing stability . The target compound’s dioxolan ring may favor different packing motifs, influencing bioavailability.
  • Agrochemical Optimization : Replacement of chloro groups (as in alachlor) with the dioxolan moiety could reduce toxicity while maintaining efficacy, aligning with trends in green chemistry .

Biological Activity

N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13NO4\text{C}_{12}\text{H}_{13}\text{N}\text{O}_{4}

This compound features a dioxolane ring, which is known for its role in enhancing the biological activity of various derivatives. The presence of the methoxy group and the acetamide functionality contributes to its interaction with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-dioxolanes with appropriate phenolic compounds and acetic anhydride or acetyl chloride. The general synthetic route includes:

  • Formation of the Dioxolane Ring : This is achieved through the reaction of diols with aldehydes.
  • Acetylation : The dioxolane derivative is then subjected to acetylation to form the final product.

Antimicrobial Activity

Research has shown that compounds containing 1,3-dioxolane structures exhibit significant antimicrobial properties. A study reported that various derivatives of 1,3-dioxolanes demonstrated excellent antifungal activity against Candida albicans and antibacterial activity against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Biological Activity of this compound

MicroorganismActivity (MIC µg/mL)Reference
Staphylococcus aureus625 - 1250
Staphylococcus epidermidisSignificant activity
Pseudomonas aeruginosaPerfect activity
Escherichia coliNo activity
Candida albicansSignificant activity

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dioxolane moiety plays a crucial role in disrupting microbial cell membranes or interfering with cellular metabolic pathways.

Case Studies

Several studies have been conducted to evaluate the biological efficacy of related compounds:

  • Study on Antibacterial Activity : A series of dioxolane derivatives were synthesized and tested for antibacterial properties. Among these, specific derivatives showed a strong ability to inhibit the growth of S. aureus, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .
  • Antifungal Screening : Another investigation focused on antifungal activities where several dioxolane derivatives were assessed against C. albicans. Most compounds exhibited significant antifungal effects, suggesting that modifications to the dioxolane structure could enhance efficacy .

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